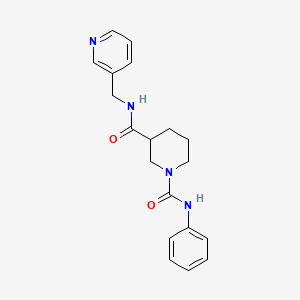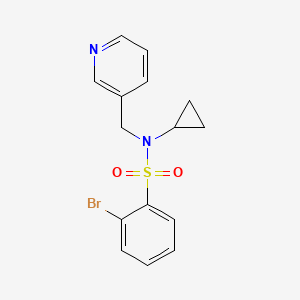
3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide, also known as QAP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. QAP belongs to the class of quinoline-based compounds, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has also been studied for its potential use in the treatment of Alzheimer's and Parkinson's diseases, as it has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively. In addition, 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has been studied for its antibacterial and antifungal activities.
Mecanismo De Acción
The mechanism of action of 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has been shown to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are involved in the pathogenesis of Alzheimer's and Parkinson's diseases, respectively. 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has also been shown to have antibacterial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide in lab experiments is its broad range of potential therapeutic applications. 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has been shown to have activity against cancer cells, neurodegenerative disorders, and infectious diseases, making it a versatile compound for research. Another advantage of 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide is its relatively simple synthesis method, which makes it easily accessible for researchers.
However, there are also limitations to using 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide in lab experiments. One limitation is its potential toxicity, as 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has been shown to have cytotoxic effects on some cell lines. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and specific compounds. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further research is needed to understand the potential toxicity of 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide and its effects on different cell lines. Overall, 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide has shown promising potential for therapeutic applications, and further research is needed to fully explore its capabilities.
Métodos De Síntesis
The synthesis of 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide involves the reaction of 8-aminoquinoline with 4-methylacetophenone in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with propionic anhydride to form 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide. The overall synthesis of 3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide is shown below:
Propiedades
IUPAC Name |
3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-8-10-16(11-9-14)19(23-15(2)25)13-20(26)24-18-7-3-5-17-6-4-12-22-21(17)18/h3-12,19H,13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBWFMHIBNITOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)NC2=CC=CC3=C2N=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetamido-3-(4-methylphenyl)-N-quinolin-8-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)
![N-(2,5-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545694.png)
![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
